
Latamoxef
Descripción general
Descripción
A diferencia de las cefalosporinas, el moxalactam tiene un átomo de oxígeno en lugar del átomo de azufre en el núcleo de la cefalosporina, lo que le proporciona una mayor actividad antibacteriana . Se clasifica como una cefalosporina de tercera generación y se ha utilizado para tratar una variedad de infecciones bacterianas .
Métodos De Preparación
La síntesis del moxalactam implica varios pasos. El éster benzhidrílico del ácido 6-aminopenicilánico se clora en S y se trata con una base, lo que conduce a la formación de un cloruro de sulfenilo intermedio . Este intermedio se desplaza luego con alcohol propargílico en presencia de cloruro de zinc, dando como resultado un diastereoisómero. La cadena lateral se protege como fenilacetamida, y el triple enlace se reduce parcialmente utilizando un catalizador de Lindlar. El epóxido formado se abre con 1-metil-1H-tetrazol-5-tiol, seguido de oxidación de Jones, ozonólisis y reacción con cloruro de tionilo y piridina para dar el producto final .
Análisis De Reacciones Químicas
El moxalactam experimenta varias reacciones químicas, que incluyen:
Oxidación: La oxidación de Jones se utiliza en su síntesis.
Sustitución: El intermedio epóxido se abre con 1-metil-1H-tetrazol-5-tiol.
Reducción: Reducción parcial del triple enlace usando un catalizador de Lindlar.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de zinc, catalizador de Lindlar, mCPBA (ácido meta-cloroperoxibenzoico) y cloruro de tionilo . Los principales productos formados incluyen el núcleo oxacefem con diversas cadenas laterales que le confieren sus propiedades antibacterianas .
Aplicaciones Científicas De Investigación
Clinical Indications
Latamoxef is indicated for various infections, including:
- Bone and Joint Infections
- Gastrointestinal Infections
- Gynecological Infections
- Meningitis
- Respiratory Tract Infections
- Septicemia
- Skin and Soft Tissue Infections
- Urinary Tract Infections (UTIs)
The antibiotic is administered intravenously or intramuscularly, allowing for rapid therapeutic effects in serious infections .
Efficacy Against Resistant Strains
This compound has shown potent antibacterial activities against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Studies indicate that this compound can be part of combination therapies that enhance the efficacy of other antibiotics, such as vancomycin, against these challenging pathogens .
Table 1: Efficacy of this compound Against Resistant Bacteria
Bacteria Type | Resistance Type | Efficacy Observed |
---|---|---|
Staphylococcus aureus | Methicillin-resistant (MRSA) | High synergy with vancomycin |
Enterococcus faecium | Vancomycin-resistant (VRE) | Effective in combination therapy |
Escherichia coli | Extended-spectrum beta-lactamase (ESBL) producers | Effective monotherapy |
Pharmacokinetics and Dosing Regimens
Pharmacokinetic studies have highlighted the variability in this compound's absorption and clearance rates among different populations, particularly pediatrics. Factors such as body surface area (BSA) significantly influence dosing regimens. Adjustments based on individual patient characteristics are crucial for optimizing therapeutic outcomes .
Table 2: Recommended Dosing Regimens Based on BSA
BSA Category | Recommended Dose (mg) | Frequency |
---|---|---|
Pediatric < 0.5 m² | 100 mg | Every 12 hours |
Pediatric 0.5 - 1 m² | 250 mg | Every 12 hours |
Adult | 500 mg | Every 8 hours |
Case Study 1: Pediatric Patient with Severe Infection
A study reported a pediatric patient who developed severe thrombocytopenia after treatment with this compound for pulmonary bacterial infection. The patient's platelet count normalized after discontinuation of the drug, highlighting the need for careful monitoring during treatment .
Case Study 2: Elderly Patients with Coagulation Issues
Two elderly patients treated with this compound experienced significant bleeding complications. Coagulation tests revealed prolonged prothrombin time and high international normalized ratio values, necessitating a reevaluation of this compound's use in this demographic .
Adverse Effects and Safety Profile
While this compound is effective against a broad spectrum of bacteria, it is associated with adverse effects such as coagulation disorders and hypersensitivity reactions. Monitoring for these adverse effects is essential, especially in vulnerable populations like children and the elderly .
Mecanismo De Acción
El moxalactam ejerce sus efectos antibacterianos interfiriendo con la síntesis de la pared celular bacteriana. Inhibe la unión cruzada de las cadenas de peptidoglicano, lo que es esencial para la integridad de la pared celular bacteriana . Esta inhibición conduce a la activación de las autolisinas celulares bacterianas, lo que resulta en la lisis y muerte celular . La presencia del sustituyente 7-α-metoxi confiere estabilidad a la β-lactamasa, lo que hace que el moxalactam sea efectivo contra bacterias productoras de β-lactamasa .
Comparación Con Compuestos Similares
El moxalactam es único entre los antibióticos β-lactámicos debido a su estructura oxacefem. Los compuestos similares incluyen:
Cefotaxima: Otra cefalosporina de tercera generación con un espectro antibacteriano similar pero farmacocinética diferente.
Cefoperazona: Conocido por su actividad antipseudomonal, que es comparable a la del moxalactam.
Ceftazidima: Otra cefalosporina de tercera generación con un espectro más amplio de actividad contra bacterias gramnegativas.
Los elementos estructurales únicos del moxalactam, como la porción metiltetrazoltio y el grupo p-hidroxifenilmalonilo, le proporcionan una mayor estabilidad a la β-lactamasa y una vida media más larga en comparación con sus análogos de cefalosporina .
Actividad Biológica
Latamoxef, also known as moxalactam, is a synthetic beta-lactam antibiotic with a broad spectrum of antibacterial activity. It is particularly noted for its stability against beta-lactamases, which are enzymes produced by certain bacteria that confer resistance to many antibiotics. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, case studies, and research findings.
Antibacterial Spectrum
This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies among different bacterial species:
- Gram-negative Bacteria : this compound shows strong activity against Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) for 90% of isolates (MIC90) being 0.125 to 0.5 µg/ml for E. coli and 0.5 µg/ml or less for K. pneumoniae .
- Gram-positive Bacteria : It has moderate activity against Staphylococcus aureus, with MIC90 values ranging from 4 to 16 µg/ml, indicating that it is effective against both penicillin-sensitive and resistant strains .
- Pseudomonas aeruginosa : this compound demonstrates moderate sensitivity, requiring higher concentrations (8–32 µg/ml) to inhibit 50% of strains .
Pharmacokinetics
This compound is administered intravenously or intramuscularly and is not absorbed orally. Following administration, peak serum concentrations vary by age group:
- Neonates : Approximately 105 µg/ml after the first dose.
- Infants : Peaks range from 29 to 260 µg/ml depending on the dose.
- Children : Peak levels reach up to 96.6 µg/ml after intravenous injection .
Clinical Efficacy
This compound has been employed in various clinical settings, particularly in treating infections in neutropenic patients and those undergoing surgical procedures:
- Neutropenic Infections : A randomized trial involving 60 neutropenic patients found that this compound alone achieved infection control in 72% of cases compared to 55% with a combination of cephradine and tobramycin .
- Surgical Prophylaxis : In a study of 116 patients undergoing abdominal surgery, this compound was associated with fewer infections compared to controls .
Case Studies
Several case studies illustrate the clinical implications and adverse effects associated with this compound:
- Thrombocytopenia Case : A report documented severe thrombocytopenia in a patient treated with this compound for tuberculosis and Crohn's disease. The platelet count dropped significantly during treatment but recovered after discontinuation of the antibiotic . This highlights the need for careful monitoring of platelet levels during therapy.
Time | Symptoms | Platelet Count | Treatment |
---|---|---|---|
Day 1 | Bloody sputum | 140000/μL | This compound (2 g IV Q12H) |
Day 9 | Chills & fever | 44000/μL | - |
Day 12 | Scattered purpura | 9000/μL | Discontinued this compound |
- Ineffectiveness Against Stenotrophomonas maltophilia : An observational study showed that this compound was ineffective in treating infections caused by S. maltophilia, with a microbiological failure rate of 41.7% among treated patients .
Adverse Effects
While this compound is generally well tolerated, it can cause adverse reactions such as:
Q & A
Basic Research Questions
Q. What are the key pharmacokinetic (PK) parameters of latamoxef in pediatric populations, and how do they inform dosing regimens?
- Methodological Answer : this compound's PK parameters, such as clearance (CL) and volume of distribution (Vd), are critical for dosing optimization. In pediatric studies, body surface area (BSA) is a significant covariate influencing CL and Vd. For example, a population PK (PPK) study in Chinese children (median age 0.6 years) identified BSA as a key covariate, with CL values differing from neonatal studies (1.00 L/h vs. 0.27 L/h in neonates). Researchers should incorporate BSA-adjusted models for dose individualization .
Q. How does this compound’s mechanism of action influence its efficacy against Gram-negative pathogens in neonatal sepsis?
- Methodological Answer : As a β-lactam antibiotic, this compound inhibits bacterial cell wall synthesis. Its efficacy in early-onset neonatal sepsis (EONS) is linked to achieving a pharmacodynamic (PD) target of 70% free drug concentration above the minimum inhibitory concentration (fT>MIC). Experimental designs should use PPK-PD modeling to correlate dosing with microbiological outcomes, particularly against vertically transmitted pathogens like Escherichia coli and Group B Streptococcus .
Q. What safety considerations are critical when administering this compound, particularly regarding coagulation abnormalities?
- Methodological Answer : this compound is associated with vitamin K-dependent coagulation dysfunction. Risk factors include prolonged therapy (>7 days) and renal impairment. Researchers should monitor prothrombin time (PT) and international normalized ratio (INR) and consider prophylactic vitamin K supplementation in high-risk cohorts. Logistic regression models can quantify risk factors like age and comorbidities .
Advanced Research Questions
Q. How do pharmacokinetic differences between this compound’s R- and S-epimers impact dosing optimization in diverse populations?
- Methodological Answer : The R-epimer exhibits a larger Vd but lower CL compared to the S-epimer, likely due to stereoselective renal excretion. Advanced PPK models should separately analyze epimer-specific CL and Vd, adjusting for covariates like ethnicity (e.g., CL discrepancies between Chinese and American populations). Studies must validate these models using high-performance liquid chromatography (HPLC) to resolve epimer peaks (resolution ≥3) .
Q. What methodological challenges arise in designing randomized controlled trials (RCTs) for this compound in neonates?
- Methodological Answer : Neonatal RCTs face ethical and practical hurdles, including limited blood sample volumes for PK analysis. Microsampling techniques (e.g., dried blood spots) and Bayesian forecasting can mitigate this. Single-blind, multicenter designs with adaptive dosing (e.g., PPK-guided regimens vs. conventional dosing) are recommended to balance efficacy and safety endpoints .
Q. How can population PK models reconcile contradictory CL data between pediatric and neonatal studies?
- Methodological Answer : Discrepancies in CL values (e.g., 1.00 L/h in children vs. 0.27 L/h in neonates) may stem from developmental changes in renal function and BSA. Researchers should use allometric scaling and maturation functions (e.g., postmenstrual age) in PPK models. Sensitivity analyses can identify covariates contributing to variability, ensuring model robustness across age groups .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in heterogeneous populations?
- Methodological Answer : Non-linear mixed-effects modeling (NONMEM) is preferred for PPK-PD analysis. Monte Carlo simulations can predict target attainment rates (e.g., %fT>MIC) across dosing intervals. For safety endpoints (e.g., coagulation dysfunction), time-to-event analysis or Cox proportional hazards models are suitable to account for censored data .
Q. Key Methodological Recommendations
- For PPK Studies : Use a two-compartment model with first-order elimination and covariate analysis (BSA, renal function). Validate models using bootstrapping and visual predictive checks .
- For Safety Monitoring : Implement routine coagulation panels and multivariate regression to isolate this compound-specific risks from confounding factors (e.g., concomitant medications) .
- For RCT Design : Prioritize adaptive trials with PK-guided dosing to address interindividual variability, particularly in neonates .
Propiedades
IUPAC Name |
(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSIUVGFCSJCK-CAVRMKNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023338 | |
Record name | Moxalactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Latamoxef | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.51e-01 g/L | |
Record name | Latamoxef | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that amoxicllin interferes with an autolysin inhibitor. | |
Record name | Latamoxef | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64952-97-2, 79120-38-0 | |
Record name | Moxalactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latamoxef | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04570 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxalactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Latamoxef | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXALACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Latamoxef | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.